3-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one
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Overview
Description
3-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one is a complex organic compound featuring a benzo[d][1,2,3]triazin-4(3H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one typically involves multiple steps:
Formation of the Benzo[d][1,2,3]triazin-4(3H)-one Core: This can be achieved through the cyclization of 2-aminobenzamides or 2-aminobenzonitriles with appropriate reagents under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using 4-cyclohexylpiperazine as a nucleophile.
Final Coupling Step: The final step involves coupling the piperazine derivative with a suitable acylating agent to introduce the 3-oxopropyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve continuous flow synthesis techniques to ensure high yield and purity. These methods utilize automated systems to control reaction conditions precisely, enhancing scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted benzo[d][1,2,3]triazin-4(3H)-one derivatives.
Scientific Research Applications
Chemistry
The compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules through its reactive functional groups .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets .
Medicine
Medicinally, it is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities .
Industry
In the industrial sector, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The benzo[d][1,2,3]triazin-4(3H)-one core can interact with active sites of enzymes, inhibiting their activity. The piperazine ring can enhance binding affinity and selectivity towards certain receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-piperazin-1-yl)benzo[d][1,2,3]triazin-4(3H)-one
- 3-(3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one
- 4-cyclohexylpiperazine derivatives
Uniqueness
The unique combination of the benzo[d][1,2,3]triazin-4(3H)-one core with the 4-cyclohexylpiperazine moiety and the 3-oxopropyl group imparts distinct physicochemical properties and biological activities. This makes it a valuable scaffold for developing new therapeutic agents with enhanced efficacy and selectivity .
Properties
IUPAC Name |
3-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c26-19(24-14-12-23(13-15-24)16-6-2-1-3-7-16)10-11-25-20(27)17-8-4-5-9-18(17)21-22-25/h4-5,8-9,16H,1-3,6-7,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKLPNCXTRUKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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